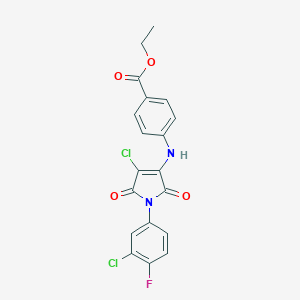![molecular formula C19H12Cl2N2OS B285164 3-(2,6-dichlorobenzyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B285164.png)
3-(2,6-dichlorobenzyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,6-dichlorobenzyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one, also known as DCTP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DCTP is a member of the thienopyrimidine family of compounds, which have been shown to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects. In
科学的研究の応用
3-(2,6-dichlorobenzyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one has been studied for its potential applications in a variety of scientific research areas, including cancer, inflammation, and infectious diseases. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. In infectious disease research, this compound has been shown to have antiviral activity against a range of viruses, including influenza, herpes simplex virus, and human immunodeficiency virus.
作用機序
The mechanism of action of 3-(2,6-dichlorobenzyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one is not fully understood, but it is believed to involve the inhibition of various cellular pathways that are involved in cell growth, proliferation, and survival. This compound has been shown to inhibit the activity of cyclin-dependent kinases, which are essential for cell cycle progression. This compound has also been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and immune responses. Additionally, this compound has been shown to inhibit the activity of viral proteases, which are essential for viral replication.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis by upregulating the expression of pro-apoptotic proteins and downregulating the expression of anti-apoptotic proteins. In immune cells, this compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines by inhibiting the activity of NF-κB. In viral-infected cells, this compound has been shown to inhibit viral replication by inhibiting the activity of viral proteases.
実験室実験の利点と制限
One of the major advantages of using 3-(2,6-dichlorobenzyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one in lab experiments is its specificity for certain cellular pathways and processes. This compound has been shown to selectively inhibit the activity of cyclin-dependent kinases, NF-κB, and viral proteases, making it a useful tool for studying these pathways. Additionally, this compound has been shown to have low toxicity in vitro, making it a relatively safe compound to use in lab experiments. One limitation of using this compound in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer to cells in culture.
将来の方向性
There are several future directions for research on 3-(2,6-dichlorobenzyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one. One area of interest is the development of this compound analogs with improved solubility and potency. Another area of interest is the identification of novel cellular pathways and processes that are targeted by this compound. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to determine its potential applications in other areas of scientific research, such as neurodegenerative diseases and metabolic disorders.
合成法
The synthesis of 3-(2,6-dichlorobenzyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one involves a multi-step process that begins with the reaction of 2,6-dichlorobenzyl chloride with potassium thiocyanate to form 2,6-dichlorobenzyl isothiocyanate. This intermediate is then reacted with 2-aminobenzophenone to form the thienopyrimidine ring system. The final step involves the introduction of a phenyl group at the 5-position of the thienopyrimidine ring through a Suzuki coupling reaction.
特性
分子式 |
C19H12Cl2N2OS |
|---|---|
分子量 |
387.3 g/mol |
IUPAC名 |
3-[(2,6-dichlorophenyl)methyl]-5-phenylthieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C19H12Cl2N2OS/c20-15-7-4-8-16(21)13(15)9-23-11-22-18-17(19(23)24)14(10-25-18)12-5-2-1-3-6-12/h1-8,10-11H,9H2 |
InChIキー |
JFLHAAFKCYNLOY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)CC4=C(C=CC=C4Cl)Cl |
正規SMILES |
C1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)CC4=C(C=CC=C4Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-(4-cyanophenyl)-N-(4-fluorophenyl)-5-methyl-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285085.png)
![N-(4-methoxyphenyl)-5-methyl-2-phenyl-7-(4-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285088.png)
![7-(2,4-dichlorophenyl)-N-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285089.png)
![7-(3-bromophenyl)-N-(4-methoxyphenyl)-5-methyl-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285091.png)
![7-(4-hydroxyphenyl)-N-(4-methoxyphenyl)-5-methyl-2-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285092.png)
![7-(4-ethoxy-3-methoxyphenyl)-N-(4-iodophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285093.png)
![2-(2-tert-butylphenoxy)-N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B285097.png)

![{[5-(4-Bromophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetonitrile](/img/structure/B285099.png)
![cyclohexyl (6-[(2-methoxyanilino)carbonyl]-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B285101.png)
![2-{[3-(4-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-phenylacetamide](/img/structure/B285104.png)

![2-(4-bromo-2,6-dimethylphenoxy)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acetamide](/img/structure/B285108.png)
![2-{[(4-Bromo-2,6-dimethylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B285109.png)
